Product packaging for Arsonoacetic acid(Cat. No.:CAS No. 107-38-0)

Arsonoacetic acid

Cat. No.: B089784
CAS No.: 107-38-0
M. Wt: 183.98 g/mol
InChI Key: SIYRQHPXBLWQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Organoarsenic Compounds

Organoarsenic compounds are a class of chemical compounds containing at least one chemical bond between an arsenic atom and a carbon atom. wikipedia.orgusa-journals.com These compounds can be grouped into aliphatic and aromatic types and exist in various oxidation states, most commonly As(III) and As(V). usa-journals.comrsc.org Arsonoacetic acid, with its chemical formula H₂O₃AsCH₂COOH, is classified as an organoarsonic acid, a subclass of organoarsenic compounds where an arsonic acid functional group (-AsO(OH)₂) is bonded to an organic moiety. nih.gov It is specifically an organoarsonic acid that is methylarsonic acid in which one of the hydrogens of the methyl group is replaced by a carboxy group. nih.gov The presence of both the arsonic acid and carboxylic acid groups imparts a distinctive reactivity and functionality to the molecule. angenechemical.com The study of such compounds is a cornerstone of organoarsenic chemistry, a field with a history stretching back over two centuries. usa-journals.comrsc.org

Historical Context of this compound Research

The history of organoarsenic chemistry is marked by significant discoveries, including the synthesis of the first organometallic compound, cacodyl, in 1760. rsc.org Research into this compound specifically gained traction in the early 20th century. A notable early preparation was reported by Palmer in 1923, involving the reaction of sodium arsenite with sodium chloroacetate. drugfuture.com This synthesis was later included in the Organic Syntheses collective volume, highlighting its importance as a procedural method. drugfuture.com Early interest in this compound and its derivatives, such as the sodium salt known as Aricyl, was linked to various applications, including veterinary medicine. drugfuture.com The compound's reduction product, arsenoacetic acid, was also first reported in 1923 and has been a subject of structural investigation ever since. lookchem.com These historical efforts laid the groundwork for modern characterization techniques and a deeper understanding of the compound's structure and reactivity. waikato.ac.nz

Significance of this compound as a Research Subject

This compound continues to be a significant subject of research due to its versatile chemical nature and its role as a precursor and model compound. It serves as a valuable building block in the synthesis of more complex organoarsenic molecules and as a ligand in coordination chemistry for creating novel metal complexes. angenechemical.com Its ability to undergo diverse chemical transformations makes it a useful tool for synthetic chemists. angenechemical.com Furthermore, this compound and its analogues are studied to understand biochemical processes. For instance, it has been used to investigate the mechanism of pyrophosphorolysis by RNA polymerase, where it can replace pyrophosphate and induce an artificial exonuclease activity in the enzyme. nih.gov This line of research provides insights into enzyme specificity and reaction mechanisms. The compound also features in environmental science, where the study of its metabolic pathways and fate contributes to the broader understanding of organoarsenic compounds in ecosystems. monarchinitiative.orgmicrobiologyresearch.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5AsO5 B089784 Arsonoacetic acid CAS No. 107-38-0

Properties

CAS No.

107-38-0

Molecular Formula

C2H5AsO5

Molecular Weight

183.98 g/mol

IUPAC Name

2-arsonoacetic acid

InChI

InChI=1S/C2H5AsO5/c4-2(5)1-3(6,7)8/h1H2,(H,4,5)(H2,6,7,8)

InChI Key

SIYRQHPXBLWQRE-UHFFFAOYSA-N

SMILES

C(C(=O)O)[As](=O)(O)O

Canonical SMILES

C(C(=O)O)[As](=O)(O)O

Other CAS No.

107-38-0

Synonyms

arsonoacetic acid
arsonoacetic acid, 76-As labeled
arsonolactate

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Arsonoacetic Acid

Established Synthetic Routes for Arsonoacetic Acid

The synthesis of this compound has been approached through several key methodologies, with the reaction between arsenious oxide and chloroacetic acid being a primary route.

Reactions Involving Arsenious Oxide and Chloroacetic Acid Pathways

A well-documented method for the synthesis of this compound involves the reaction of arsenious oxide with chloroacetic acid in an alkaline medium. orgsyn.org In a typical procedure, powdered arsenious oxide is dissolved in a hot sodium hydroxide (B78521) solution. orgsyn.org After cooling, chloroacetic acid is introduced, initiating a strongly exothermic reaction that results in a clear solution. orgsyn.org The reaction is generally rapid. orgsyn.org

Following the initial reaction, the solution is acidified with glacial acetic acid, leading to the precipitation of unreacted arsenious oxide, which is subsequently removed by filtration. orgsyn.org The this compound is then typically isolated from the filtrate as a barium salt. orgsyn.org This procedure has been a foundational method for producing this compound in laboratory settings. orgsyn.orgorgsyn.org

ReactantMolar Quantity (approx.)
Arsenious Oxide0.51 mole
Sodium Hydroxide4.0 moles
Chloroacetic Acid0.51 mole

This table outlines the approximate molar ratios of reactants used in a typical synthesis of this compound.

Alternative Synthetic Approaches for this compound Production

Beyond the primary route, alternative methods for producing this compound have been explored. One such approach involves the reaction of sodium arsenite with sodium chloroacetate. orgsyn.org The resulting this compound can then be isolated by forming a salt with calcium, lead, or barium. orgsyn.orgorgsyn.org This method provides a different pathway to the target compound, potentially offering advantages in specific contexts. Another reported method involves the action of alkaline arsenite on dichloroacetic acid to synthesize arsonochloroacetic acid, which can then be decarboxylated. epa.govmicrobiologyresearch.org

Synthesis of this compound Salts and Analogues

The conversion of this compound into its various salts is a crucial step for purification, isolation, and further applications.

Preparation of Barium Arsonoacetate

The isolation of this compound is frequently achieved through its precipitation as barium arsonoacetate. orgsyn.org After the initial synthesis of this compound, the filtrate is added to a hot solution of barium chloride. orgsyn.org This results in the formation of a thick, finely divided precipitate of hydrated barium arsonoacetate. orgsyn.orgresearch-solution.com The mixture is typically allowed to stand to ensure complete precipitation and to facilitate easier filtration. orgsyn.org This step is critical for separating the this compound from the reaction mixture, with reported yields of the air-dried product being as high as 96%. orgsyn.org

Conversion to Sodium Arsonoacetate

Once isolated as the barium salt, it can be converted to the more soluble sodium salt. orgsyn.org This is accomplished by treating the freshly prepared and washed barium arsonoacetate with a hot solution of anhydrous sodium sulfate. orgsyn.orgresearch-solution.comscribd.com A double displacement reaction occurs, precipitating barium sulfate, which is then removed by filtration. orgsyn.orglookchem.com The filtrate, containing sodium arsonoacetate, is concentrated to induce crystallization. orgsyn.orgresearch-solution.comscribd.com This process yields sodium arsonoacetate, with combined fractions achieving yields of 80–88%. orgsyn.org

Synthesis of this compound Derivatives

Preparation of Halogenated this compound Derivatives (e.g., Arsonochloroacetic acid, Dibromomethylarsonic acid)

Halogenation of the carbon atom adjacent to the carboxylic acid group (the α-carbon) in this compound and related compounds provides synthetically useful intermediates.

Arsonochloroacetic acid has been synthesized through the reaction of dichloroacetic acid with an alkaline solution of sodium arsenite. microbiologyresearch.orgepa.gov This method is an application of the Meyer reaction, where the arsenite ion acts as a nucleophile, displacing a halide from an alkyl halide—in this case, from dichloroacetate. microbiologyresearch.org The synthesis of the parent this compound itself follows a similar path, reacting chloroacetic acid with sodium arsenite. orgsyn.org

Dibromomethylarsonic acid is prepared via the bromination of this compound. microbiologyresearch.orgepa.gov This reaction reportedly leads directly to the decarboxylated product, yielding dibromomethylarsonic acid (Br₂CH-AsO₃H₂). microbiologyresearch.org The process for α-halogenation of carboxylic acids, known as the Hell-Volhard-Zelinsky reaction, typically involves the formation of an acyl halide intermediate, which more readily forms an enol tautomer. msu.edulibretexts.org This enol then reacts with the halogen (e.g., Br₂) to achieve substitution at the α-position. libretexts.orguam.es

Table 1: Synthesis of Halogenated this compound Derivatives

DerivativePrecursor(s)Key Reagent(s)Reaction TypeReference(s)
Arsonochloroacetic acidDichloroacetic acidAlkaline arseniteMeyer Reaction (Nucleophilic Substitution) microbiologyresearch.org, epa.gov
Dibromomethylarsonic acidThis compoundBromine (Br₂)Bromination and Decarboxylation microbiologyresearch.org, epa.gov

Formation of Cyclohexylammonium Salts of Chloroarsonic Acids

Arsonic acids, being acidic, readily form salts with organic bases such as cyclohexylamine. This property is utilized for the purification and isolation of these compounds. For instance, the bis(cyclohexylammonium) salt of arsonochloroacetic acid has been prepared and is mentioned as a stable, isolable form of the acid. microbiologyresearch.org The free arsonochloroacetic acid can be regenerated from this salt by dissolving it in water and passing the solution through an acid-form ion-exchange resin column, such as Dowex 50X8. microbiologyresearch.org Similarly, the cyclohexylammonium salt of chloromethylarsonic acid has also been synthesized. microbiologyresearch.org The formation of these salts is a straightforward acid-base reaction, providing a crystalline and often more manageable solid compared to the free acids, which can be oily or difficult to crystallize.

Table 2: Cyclohexylammonium Salts of Chloroarsonic Acids

SaltParent AcidPurpose of FormationReference(s)
bis(Cyclohexylammonium) saltArsonochloroacetic acidIsolation and Purification microbiologyresearch.org
Cyclohexylammonium saltChloromethylarsonic acidIsolation and Purification microbiologyresearch.org

Novel Organoarsenic Compounds Utilizing this compound as a Building Block

This compound serves as a versatile precursor for the synthesis of more complex organoarsenic molecules. angenechemical.com Its bifunctional nature, possessing both a carboxylic acid and an arsonic acid group, allows for a range of chemical modifications.

A significant derivative is arsenoacetic acid , which was historically synthesized by the reduction of this compound. waikato.ac.nz Modern analysis of arsenoacetic acid has revealed that it does not exist as a simple dimer but rather as a mixture of cyclic organoarsenic species, (AsCH₂COOH)n, with the six-membered ring, cyclohexaarsenoacetic acid, being a dominant and characterizable form. waikato.ac.nz This conversion highlights the use of this compound to build compounds with direct arsenic-arsenic bonds.

Furthermore, this compound and its derivatives can serve as ligands in coordination chemistry, binding to metal ions through the oxygen atoms of the arsonic and carboxylic acid groups. angenechemical.com Other related arsonic acids, such as 2-hydroxyethylarsonic acid, have been used as building blocks for the synthesis of complex molecules like arsonolipids, demonstrating the broader utility of small arsonic acids in constructing larger, functionalized organoarsenicals. nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis of Arsonoacetic Acid and its Derivatives

X-ray crystallography is a powerful technique that provides definitive information about the atomic arrangement in a crystalline solid. wikipedia.orgnih.govlibretexts.org

X-ray crystal structure analysis has revealed that this compound (H₂O₃AsCH₂COOH) exists as a molecular species in the solid state. waikato.ac.nzwaikato.ac.nz This analysis provides precise measurements of bond lengths and angles, defining the molecule's conformation. The crystal structure also elucidates the various intermolecular interactions that govern the packing of the molecules in the crystal lattice.

In contrast, the related compound, arsenoacetic acid, presents a more complex structural picture. While initially thought to have a diarsene (B1235124) structure, modern analysis suggests it exists as a mixture of rings, with (AsCH₂COOH)₆ being a dominant form, which has been confirmed by a crystal structure of its pyridine (B92270) solvate. researchgate.net

A prominent feature of the crystalline structure of this compound is an extensive network of hydrogen bonds. waikato.ac.nzwaikato.ac.nzresearchgate.net These interactions, primarily involving the carboxylic acid and arsonic acid functional groups, play a critical role in stabilizing the crystal structure. The hydrogen bonding patterns dictate how individual this compound molecules are interconnected, forming a complex three-dimensional architecture. researchgate.net Similar extensive hydrogen bonding networks are observed in other organic acids and are crucial in determining their solid-state properties. researchgate.net

Determination of Molecular Conformation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei, providing valuable information about molecular structure and dynamics in solution. researchgate.net

¹H and ¹³C NMR spectroscopy have been employed to characterize both this compound and arsenoacetic acid. waikato.ac.nznih.gov For this compound, the NMR spectra provide distinct signals for the different protons and carbons in the molecule. The chemical shifts of these signals are indicative of their local electronic environments. youtube.comresearchgate.netpreprints.org

Interestingly, while mass spectrometry suggests that arsenoacetic acid is a mixture of different ring sizes in solution, its ¹H and ¹³C NMR spectra each show only a single component. waikato.ac.nz This suggests that the different ring forms may be in rapid equilibrium on the NMR timescale or that one form is overwhelmingly dominant under the specific NMR experimental conditions.

Table 1: NMR Spectral Data for this compound and its Sodium Salt

Compound Solvent Nucleus Chemical Shift (ppm)
This compound D₂O ¹³C Not specified
Sodium salt of this compound D₂O ¹³C Not specified
Arsenoacetic acid pyridine-d₅ ¹H Not specified
Arsenoacetic acid pyridine-d₅ ¹³C Not specified

Data sourced from a study by Cullen et al. (2013). waikato.ac.nz

The chemical shifts observed in NMR spectra are directly related to the electronic structure of the molecule. openstax.orglibretexts.orgucl.ac.uk The electron density around a nucleus influences the local magnetic field it experiences, which in turn determines its resonance frequency. libretexts.org For this compound, the presence of the electronegative oxygen atoms and the arsenic atom influences the chemical shifts of the adjacent methylene (B1212753) (-CH₂-) and carboxyl (-COOH) groups. savemyexams.comchemguide.co.uk

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR shielding constants, which can then be correlated with experimental chemical shifts. nih.gov This correlation provides a deeper understanding of how the electronic distribution within the molecule gives rise to the observed NMR spectrum.

¹H and ¹³C NMR Spectral Analysis of this compound and Arsenoacetic Acid

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com Electrospray ionization mass spectrometry (ESI-MS) has been particularly useful in the characterization of this compound and its derivatives. researchgate.net

High-resolution mass spectrometry (HRMS) of this compound in water (negative ion mode) has been reported. waikato.ac.nz This technique allows for the precise determination of the mass of the molecular ion and its fragments, aiding in the confirmation of the molecular formula. The fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the detection of specific ions can help to propose fragmentation pathways and identify structural motifs within the molecule. nih.gov

In the case of arsenoacetic acid, electrospray mass spectra have been instrumental in revealing its complex nature in solution, suggesting the presence of a mixture of cyclic oligomers, (RAs)n where n ranges from 3 to 11, with the hexamer (n=6) being the most abundant. waikato.ac.nzresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Arsenoacetic acid
Pyridine

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomeric Species Identification (e.g., Arsenoacetic acid rings)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique that is particularly well-suited for the analysis of large, thermally fragile, and non-volatile molecules, including organometallic oligomers. usda.govrsc.org The method allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying non-covalently bound molecular assemblies and identifying the components of complex mixtures. usda.govrsc.org

In the study of arsenic-containing acetic acids, ESI-MS has been instrumental in characterizing the enigmatic nature of arsenoacetic acid, a compound related to this compound. Research has shown that arsenoacetic acid does not exist as a simple monomer in solution but rather as a complex mixture of cyclic oligomers. mdpi.com ESI-MS analysis suggests the presence of various ring structures with the general formula (AsCH₂COOH)n. mdpi.com

Detailed analysis of the electrospray mass spectra revealed a distribution of these cyclic species, with 'n' ranging from 3 to 11. The dominant species observed in the mixture was the cyclohexamer (n=6), a finding that was subsequently supported by X-ray crystallography. mdpi.com The ability of ESI-MS to detect these various oligomers simultaneously in a single sample highlights its utility in characterizing complex solution-state chemistry that might otherwise be difficult to parse using other analytical techniques. mdpi.combioanalysis-zone.com

Table 1: Oligomeric Species of Arsenoacetic Acid Identified by ESI-MS This table summarizes the various cyclic oligomers of arsenoacetic acid, represented by the formula (AsCH₂COOH)n, that have been detected using Electrospray Ionization Mass Spectrometry. The data indicates a distribution of ring sizes, with the hexamer being the most prevalent.

Oligomer (n)Formula FragmentStatus
3(AsCH₂COOH)₃Detected
4(AsCH₂COOH)₄Detected
5(AsCH₂COOH)₅Detected
6(AsCH₂COOH)₆Dominant Species
7(AsCH₂COOH)₇Detected
8(AsCH₂COOH)₈Detected
9(AsCH₂COOH)₉Detected
10(AsCH₂COOH)₁₀Detected
11(AsCH₂COOH)₁₁Detected

High-Resolution Mass Spectrometry (HRMS) in this compound Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis that provides highly accurate mass measurements, often to within a few parts per million (ppm). copernicus.orgmdpi.com This precision allows for the confident determination of elemental compositions for unknown compounds and the differentiation between isobaric species (molecules with the same nominal mass but different exact masses). bioanalysis-zone.compnnl.gov

In the context of this compound research, HRMS has been applied to confirm the structure of the synthesized molecule and its related species. mdpi.com By analyzing this compound in negative ion mode, researchers can observe the deprotonated molecular ion [M-H]⁻ and other related ionic species. The high mass accuracy provided by HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the unambiguous assignment of molecular formulas to the observed mass-to-charge (m/z) signals. copernicus.orgpnnl.gov

For example, a study of this compound using HRMS in negative ion mode in an aqueous solution revealed key ions that helped to characterize the compound. mdpi.com The precise mass measurements confirm the expected elemental makeup and can reveal subtle details about the sample's composition and purity. mdpi.compnnl.gov

Table 2: Selected Ions Observed in HRMS Analysis of this compound This table presents examples of ions that can be characterized in a High-Resolution Mass Spectrometry analysis of this compound in negative ion mode. The high mass accuracy is essential for confirming the elemental formula of each detected ion.

Ion DescriptionProposed FormulaNominal Mass (Da)Exact Mass (Da)
Deprotonated Monomer[C₂H₄AsO₅]⁻183182.9309
Dimer Fragment[C₄H₆As₂O₈]⁻348347.8567
Ion from Figure 3.8 of source mdpi.com[C₂H₄AsO₇P]⁻261260.877

Infrared (IR) Spectroscopy for Solid-State Characterization

For this compound (H₂O₃AsCH₂COOH), which exists in the solid state as a molecular species with an extensive hydrogen bonding network, IR spectroscopy is an invaluable characterization tool. mdpi.com The spectrum is dominated by absorption bands corresponding to its constituent functional groups: the carboxylic acid and the arsonic acid moieties.

The presence of strong hydrogen bonding significantly affects the IR spectrum. The O-H stretching vibrations of both the carboxylic acid and arsonic acid groups appear as a very broad and intense absorption band across a wide range of wavenumbers, typically from 3500 cm⁻¹ down to 2500 cm⁻¹. libretexts.orgvscht.cz The C=O stretching vibration of the carboxylic acid group, usually a sharp, strong band around 1700-1760 cm⁻¹, is also broadened and shifted to a lower frequency due to its participation in the hydrogen-bonding network. libretexts.orgscribd.com Other characteristic bands include C-O stretching, C-H stretching of the methylene group, and vibrations involving the arsenic-oxygen bonds (As=O and As-O). libretexts.org

Table 3: Characteristic Infrared Absorption Bands for Solid-State this compound This table outlines the expected IR absorption bands for this compound, based on its known functional groups and the presence of extensive hydrogen bonding in the solid state. The wavenumbers are approximate and can vary based on the specific crystalline environment.

Wavenumber (cm⁻¹)Vibrational ModeDescription of Band
3500 - 2500O-H stretch (Arsonic acid & Carboxylic acid)Very broad, very strong; indicative of strong hydrogen bonding. libretexts.orgvscht.cz
~2950C-H stretch (Methylene)Medium to weak. libretexts.org
~1700C=O stretch (Carboxylic acid)Strong, broad; shifted to lower frequency due to hydrogen bonding. libretexts.org
~1420C-O-H bendMedium. libretexts.org
~1300C-O stretch (Carboxylic acid)Medium. libretexts.org
~910O-H bend (out-of-plane, dimer)Broad, medium. libretexts.org
900 - 800As=O / As-O stretchStrong.
800 - 700As-O-H bendMedium.

Chemical Reactivity and Transformation Mechanisms of Arsonoacetic Acid

Nucleophilic Substitution Reactions Involving Arsonoacetic Acid

This compound's structure, featuring a carboxylic acid group, allows it to undergo nucleophilic acyl substitution reactions, similar to acetic acid. noaa.govlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the hydroxyl group. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.org

The general mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst.

Nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton transfer to create a good leaving group (water). libretexts.org

Elimination of the leaving group to reform the carbonyl double bond.

Deprotonation to yield the final product and regenerate the acid catalyst. libretexts.org

Furthermore, this compound itself can act as a building block in chemical synthesis, implying its participation in reactions where it or its derivatives function as nucleophiles. angenechemical.com For instance, the deprotonated carboxylate can act as a nucleophile, and the arsenic moiety can be manipulated through substitution reactions. The use of acetate (B1210297) as a nucleophile is a common strategy in organic synthesis to introduce an alcohol functionality in two steps, which helps to avoid competing elimination reactions that can occur with stronger bases like hydroxide (B78521). saskoer.ca

Metal-Catalyzed Transformations of this compound

This compound can serve as a ligand in coordination chemistry, binding to metal centers to form novel complexes. angenechemical.com These metal complexes may possess unique catalytic activities. angenechemical.com The formation of such complexes is a key aspect of transition-metal-catalyzed transformations, where the metal catalyst activates substrates and facilitates bond formation or cleavage. mdpi.comrsc.org

While specific metal-catalyzed reactions involving this compound as the primary substrate are not extensively detailed in the provided literature, the principles of transition metal catalysis suggest potential transformations. These could include cross-coupling reactions or C-H functionalization, where the arsenic and carboxylate groups could direct the catalytic activity. nih.govbeilstein-journals.org In many transition-metal-catalyzed processes, a metalacyclic intermediate is formed, which can then undergo further reactions like reductive elimination to yield the final product. beilstein-journals.org

Redox Transformations of this compound

The arsenic atom in this compound exists in the pentavalent (As(V)) oxidation state. This state can be reduced to other oxidation states, primarily trivalent (As(III)) or elemental (As(I)), which significantly alters the compound's properties and toxicity.

This compound can be chemically reduced through various pathways. A notable transformation is its reduction to arsenoacetic acid, where the arsenic is in the As(I) state. lookchem.com This product is described as consisting of a mixture of cyclic organo-arsenic rings (Asn), with pentamers and hexamers being the most abundant. lookchem.com

Another significant reduction pathway involves the conversion of the low-toxicity As(V) form to the highly toxic As(III) species. nih.gov This transformation can be achieved using reducing agents like dithiothreitol (B142953) (DTT) or can occur intracellularly, driven by reducing agents such as glutathione (B108866). nih.gov

Reducing AgentProductArsenic Oxidation State ChangeSource
Sodium hypophosphite (NaH₂PO₂·H₂O)Arsenoacetic acid ((AsCH₂COOH)n)As(V) → As(I) orgsyn.org
Dithiothreitol (DTT)As(III) speciesAs(V) → As(III) nih.gov
Glutathione (intracellular)As(III) speciesAs(V) → As(III) nih.gov

The reduction of pentavalent arsenic (As(V)) to trivalent arsenic (As(III)) is a critical process in environmental and biological systems. nih.gov In aqueous environments, As(V) typically exists as the arsenate oxyanions (H₂AsO₄⁻ and HAsO₄²⁻), while As(III) exists as the uncharged arsenious acid (H₃AsO₃) below pH 9.2. wwdmag.comusda.gov The reduction from As(V) to As(III) increases arsenic's mobility in many systems because As(III) is generally more weakly bound to soil minerals than As(V). nih.govkiwiscience.com

This redox transformation follows a progressive ladder where elements are reduced as the oxidation-reduction potential of the environment declines. researchgate.net The reduction of As(V) to As(III) can be driven by microbial activity or by chemical reductants. ucf.edu For example, the reduction of this compound has been demonstrated using dithiothreitol (DTT). nih.gov This reaction is particularly relevant in biological contexts, as intracellular reducing agents like glutathione can also facilitate this conversion, leading to the formation of more toxic As(III) compounds within cells. nih.gov The mechanism involves the transfer of electrons from the reducing agent (like the thiol groups in DTT or glutathione) to the As(V) center, resulting in its reduction to As(III).

Reduction Pathways of this compound

Carbon-Arsenic (C-As) Bond Cleavage Studies

The carbon-arsenic (C-As) bond is generally stable, but it can be cleaved under specific enzymatic conditions. Research has identified microorganisms capable of breaking this bond, utilizing the organic part of the molecule as a nutrient source.

A key study identified a Gram-negative bacterium, designated strain ASV2, isolated from activated sludge, which can utilize arsonoacetate as its sole source of carbon and energy. microbiologyresearch.orgnih.govmicrobiologyresearch.org This bacterium cleaves the C-As bond, leading to the quantitative release of inorganic arsenate into the extracellular medium. microbiologyresearch.orgnih.gov

The research findings indicate that this C-As bond cleavage activity is an inducible enzymatic process, activated in the presence of arsonoacetate. microbiologyresearch.orgnih.govmicrobiologyresearch.org The bacterium also showed a limited substrate specificity, as it was capable of degrading arsonochloroacetate as well. microbiologyresearch.orgnih.govmicrobiologyresearch.org Interestingly, the study suggests that the initial inorganic product of the cleavage might be arsenite (As(III)), which is subsequently oxidized to arsenate (As(V)) by an inducible arsenite-oxidizing activity also found in the cells. microbiologyresearch.orgnih.govmicrobiologyresearch.org This was the first report of a microorganism capable of metabolizing a compound containing a C-As bond. microbiologyresearch.orgnih.gov

FeatureFindingSource(s)
Organism Strain ASV2 (unidentified Gram-negative bacterium) microbiologyresearch.orgnih.gov
Substrate Arsonoacetate (up to 30 mM) microbiologyresearch.orgnih.gov
Metabolic Use Sole carbon and energy source microbiologyresearch.orgnih.gov
Primary Reaction Cleavage of the Carbon-Arsenic (C-As) bond microbiologyresearch.orgnih.govmicrobiologyresearch.org
Products Acetate (utilized by cell), inorganic arsenate (released) microbiologyresearch.orgmicrobiologyresearch.org
Enzymatic Activity Inducible in the presence of arsonoacetate microbiologyresearch.orgnih.govmicrobiologyresearch.org
Substrate Specificity Limited; also degrades arsonochloroacetate microbiologyresearch.orgnih.govmicrobiologyresearch.org
Proposed Mechanism Initial cleavage may produce arsenite (As(III)), which is then oxidized to arsenate (As(V)) microbiologyresearch.orgnih.govmicrobiologyresearch.org

Coordination Chemistry of Arsonoacetic Acid

Arsonoacetic Acid as a Ligand in Coordination Complexes

This compound is a notable bifunctional ligand in coordination chemistry, featuring both a carboxylic acid group (-COOH) and an arsonic acid group (-AsO3H2). angenechemical.com This unique structure allows it to act as a versatile building block in the formation of diverse metal complexes. angenechemical.com The presence of both hard (carboxylate oxygen) and borderline (arsonate oxygen) donor atoms enables this compound to coordinate with a wide variety of metal ions.

The coordination behavior of this compound is flexible, with metal binding occurring through the oxygen atoms of the carboxylate group, the arsonate group, or a combination of both. snmjournals.org This variability is influenced by factors such as the metal ion's identity, reaction pH, and reactant stoichiometry. For instance, the synthesis of samarium(III) complexes with itaconic acid, a dicarboxylic acid, shows that the ligand-to-metal ratio can be influenced by the trivalent nature of the metal ion, suggesting similar possibilities for the polyprotic this compound. redalyc.org

Synthesis of Novel Metal Complexes with this compound Ligands

The creation of metal complexes using this compound ligands typically involves reacting a soluble metal salt with this compound in a suitable solvent, frequently water or a water-organic mixture. chemmethod.comresearchgate.net The precise control of reaction conditions like temperature and pH is crucial for isolating the desired complex. chemmethod.com

A variety of novel metal complexes incorporating this compound have been successfully synthesized and characterized. For example, the reaction of metal salts with multifunctional ligands under controlled conditions has yielded complexes with diverse structures, including monomeric and polymeric forms. rsc.orgunizar.es The synthesis approach is often straightforward, as seen in the preparation of other carboxylate complexes where a metal salt is simply mixed with the ligand in solution. redalyc.orgmdpi.com For instance, new Ni(II) and Cu(II) complexes with pyridoxal-semicarbazone were synthesized by dissolving the metal chloride salt and the ligand in an aqueous solution. mdpi.com This general methodology is applicable to the synthesis of this compound complexes.

Table 1: Examples of Synthesized Metal Complexes with Carboxylate-Containing Ligands This table provides examples of synthetic methods for related metal-ligand systems, illustrating common approaches applicable to this compound.

Metal Ion Ligand Synthetic Method Resulting Complex Type
Ni(II), Zn(II) Imino nitroxide Reaction of M(hfac)2 with ligand Mononuclear distorted octahedron
Ni(II), Cu(II) Pyridoxal-semicarbazone Reaction of metal chloride with ligand in water Bis-ligand octahedral (Ni), Dimer octahedral (Cu) mdpi.com
Mn(II), Co(II) Pyridinedicarboxylic acid Room temperature and reflux methods Undistorted octahedral (Mn) mdpi.com
Cu(II), Zn(II), Sm(III) Itaconic acid Reaction of metal acetate (B1210297) with ligand in alcohol Monodentate coordination (Cu, Zn), Ionic (Sm) redalyc.org

Investigation of Chelation Mechanisms and Coordination Modes

This compound's ability to chelate metal ions can lead to the formation of various-sized chelate rings. shivajichk.ac.intaylorandfrancis.com Chelation involves the formation of multiple coordination bonds between a ligand and a central metal ion. taylorandfrancis.commdpi.com The stability of the resulting complex is dependent on the nature of these metal-ligand bonds. shivajichk.ac.in

The specific way this compound binds to a metal—its coordination mode—can be elucidated using spectroscopic techniques and X-ray crystallography. Infrared (IR) spectroscopy is particularly useful for determining which functional groups are involved in bonding. A shift in the vibrational frequencies of the C=O, C-O, As=O, and As-O groups upon complexation provides direct evidence of coordination. For example, in studies of itaconic acid complexes, changes in the carboxylate stretching frequencies clearly indicated coordination with the metal. redalyc.org

Ligand Field Theory and Electronic Structure in this compound Complexes

Ligand Field Theory (LFT) is an extension of Crystal Field Theory and Molecular Orbital Theory, and it provides a more complete picture of the electronic structure of coordination complexes. uni-siegen.dewikipedia.orglibretexts.org LFT considers the interactions between the metal's d-orbitals and the ligand's orbitals. libretexts.org When this compound coordinates to a metal ion, the degeneracy of the metal's d-orbitals is lifted, and they split into different energy levels. libretexts.orgyoutube.com

The magnitude of this energy splitting, known as the ligand field splitting parameter (Δo for octahedral complexes), depends on the metal ion, the complex's geometry, and the ligand's nature. libretexts.org The oxygen donor atoms of this compound are typically considered weak-field ligands, which leads to a smaller Δo value and often results in high-spin complexes for first-row transition metals. libretexts.org

The electronic spectra (UV-Vis) of these complexes are characterized by d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy one. libretexts.org The energy of these transitions corresponds to the ligand field splitting. For a d⁹ ion like Cu(II) in an octahedral environment, a single broad absorption band is typically observed. libretexts.org The analysis of these spectra, often with the help of Tanabe-Sugano diagrams, allows for the determination of LFT parameters and provides insight into the electronic structure of the complex. libretexts.org

Table 2: Relationship between d-electron Configuration and Expected Electronic Transitions in Octahedral Complexes

d-Electron Config. Ground Term (Weak Field) Expected Spin-Allowed Transitions
²T₂g 1
³T₁g 3
⁴A₂g 3
d⁴ ⁵E g 1
d⁵ ⁶A₁g 0 (spin-forbidden)
d⁶ ⁵T₂g 1
d⁷ ⁴T₁g 3
d⁸ ³A₂g 3
d⁹ ²E g 1

Source: Adapted from principles of electronic spectra of coordination compounds. libretexts.org

Catalytic Potential of this compound Metal Complexes

Metal complexes containing this compound ligands hold promise as catalysts for a variety of organic reactions. angenechemical.comrsc.org The catalytic activity stems from the metal center's ability to coordinate substrates and facilitate their transformation, a role that can be finely tuned by the supporting ligand. nih.govnih.gov The this compound ligand can modify the steric and electronic environment of the metal ion, thereby influencing its catalytic efficacy. rsc.org

For example, copper complexes have shown catalytic activity in oxidation reactions and C-C coupling reactions. conicet.gov.armdpi.com The ligand framework can stabilize the active metal center and promote the desired reaction pathway. conicet.gov.ar Similarly, lanthanide complexes are known to be powerful catalysts for various transformations, including polymerization and hydrolysis, due to their large ionic radii and strong Lewis acidity. nsf.govwikipedia.orgresearchgate.netspringernature.com Lanthanide complexes with this compound could potentially leverage these properties for reactions like ester hydrolysis. The development of such catalysts is an active area of research, aiming to create efficient and selective systems for synthetic chemistry. nih.gov

Environmental Geochemistry and Biogeochemical Cycling of Arsonoacetic Acid

Sources and Environmental Distribution Pathways

Arsonoacetic acid is not known to occur naturally. microbiologyresearch.org Its presence in the environment is primarily linked to anthropogenic activities, although specific large-scale industrial or agricultural applications are not well-documented. microbiologyresearch.orgripublication.com Organoarsenicals, a broader class of compounds containing carbon-arsenic bonds, enter the environment through various agricultural applications, with significant quantities used annually. microbiologyresearch.org

Once introduced into the environment, this compound can be distributed through various pathways. ripublication.comnih.gov Like many pollutants, it can contaminate soil and water. nih.govnih.gov Its mobility and fate are influenced by the chemical and physical properties of the surrounding medium, including pH and the presence of other substances. ripublication.comresearchgate.net The cycling of arsenic compounds in the environment is a complex process involving changes in oxidation state and speciation, which are affected by factors such as organic matter and competing ions. ripublication.com

Transformation Pathways in Environmental Media

This compound can be transformed in the environment through both microbial and non-living processes. ontosight.ainumberanalytics.com These transformation pathways are critical in determining the ultimate fate and potential toxicity of the compound.

Microbial Degradation and Bioremediation Mechanisms of Arsonoacetate

Microorganisms play a crucial role in the breakdown of this compound. ontosight.aiebi.ac.uk The ability of certain bacteria to degrade this compound is a key aspect of its environmental transformation and offers potential for bioremediation of contaminated sites. ontosight.ai

A significant finding in the study of this compound is the isolation of a Gram-negative bacterium, strain ASV2, from activated sludge. microbiologyresearch.orgebi.ac.uk This bacterium is capable of utilizing arsonoacetate as its sole source of carbon and energy, a previously unreported microbial capability. microbiologyresearch.orgebi.ac.uk Strain ASV2 can grow on arsonoacetate at concentrations of at least 30 mM, leading to the nearly complete release of the arsenic as arsenate. microbiologyresearch.orgebi.ac.uk The cell yield of this bacterium is directly proportional to the concentration of arsonoacetate supplied. microbiologyresearch.org This discovery suggests that the ability of bacteria to degrade arsonoacetate may not be a chance occurrence and could be present in environments without prior significant exposure to organoarsenicals. microbiologyresearch.orgebi.ac.uk

The enzymatic activity responsible for breaking the carbon-arsenic (C-As) bond in arsonoacetate is inducible. microbiologyresearch.orgebi.ac.uk This means that the bacterium produces the necessary enzymes primarily in the presence of the substrate, arsonoacetate. microbiologyresearch.orgebi.ac.uk This inducibility implies that the degradation process is a specific metabolic response rather than a fortuitous side reaction. microbiologyresearch.org

The C-As bond cleavage activity exhibits limited substrate specificity. microbiologyresearch.orgebi.ac.uk Besides this compound, the enzyme system in strain ASV2 can also break down arsonochloroacetate. microbiologyresearch.orgebi.ac.uk In fact, higher activity was observed with arsonochloroacetate than with arsonoacetate itself. microbiologyresearch.org

The metabolic pathway of arsonoacetate degradation in strain ASV2 likely involves the initial cleavage of the C-As bond to produce arsenite. microbiologyresearch.orgebi.ac.uk This is supported by the finding that cells metabolizing arsonoacetate also exhibit an inducible arsenite-oxidizing activity. microbiologyresearch.orgebi.ac.uk The oxidation of the highly toxic arsenite to the less toxic arsenate is a crucial detoxification step for the bacterium. ethz.chmdpi.com This arsenite-oxidizing capability is also inducible, being triggered by the presence of arsenite. microbiologyresearch.org The final inorganic product released into the environment is predominantly arsenate. microbiologyresearch.orgebi.ac.uk

Inducibility and Substrate Specificity of C-As Bond Cleavage Activity

Abiotic Transformation Processes

Interactive Data Table: Microbial Degradation of Arsonoacetate

FeatureObservation in Strain ASV2Reference
Utilization as Sole Carbon and Energy Source Yes, up to at least 30 mM microbiologyresearch.orgebi.ac.uk
Primary Inorganic Product Arsenate microbiologyresearch.orgebi.ac.uk
C-As Bond Cleavage Activity Inducible by arsonoacetate microbiologyresearch.orgebi.ac.uk
Substrate Specificity Degrades arsonoacetate and arsonochloroacetate microbiologyresearch.org
Arsenite-Oxidizing Activity Inducible by arsenite microbiologyresearch.orgebi.ac.uk

Arsenic Speciation and Mobility in Environmental Systems

The behavior, bioavailability, and toxicity of arsenic in the environment are fundamentally governed by its chemical form, or speciation. researchgate.net Arsenic can exist in various oxidation states (most commonly +3 and +5) and in both inorganic and organic forms. mdpi.com The mobility of these species in soils, sediments, and water is controlled by a range of environmental factors, including pH, redox potential (Eh), and the presence of other minerals and organic matter. scielo.org.zanih.gov

Inorganic forms, arsenite (As(III)) and arsenate (As(V)), are the predominant species in many natural waters. nih.gov Under oxidizing conditions, arsenate (As(V)) is the more stable form, while the more toxic and mobile arsenite (As(III)) is favored in reducing (low Eh) environments. nih.gov The mobility of arsenic is significantly influenced by adsorption and desorption processes. For instance, arsenate tends to adsorb strongly to iron oxides and other mineral surfaces in sediments, which can limit its movement in the water column. scielo.org.za

Research on a newly isolated Gram-negative bacterium, strain ASV2, from activated sludge has provided specific insights into the fate of this compound. This bacterium can utilize this compound as its sole carbon and energy source, breaking the carbon-arsenic bond. microbiologyresearch.org This process transforms the organic arsenic into inorganic forms. The study confirmed the complete disappearance of this compound from the growth medium, accompanied by the release of more than 95% of its arsenic content as arsenate. microbiologyresearch.org This indicates a transition from a potentially mobile organic form to inorganic arsenate, which can then be subject to adsorption or further biological transformations. The ability of bacteria to degrade this compound suggests that this process can occur in environments not previously exposed to such organoarsenicals. microbiologyresearch.org

The following table summarizes the key arsenic species and factors influencing their mobility:

Table 1: Arsenic Speciation and Environmental Mobility
Arsenic Species Common Environmental Occurrence Key Factors Influencing Mobility
Arsenate (As(V)) Oxidizing environments, surface waters - Adsorbs to iron oxides & clays- Less mobile than As(III)
Arsenite (As(III)) Reducing environments, groundwater - More mobile and toxic than As(V)
This compound Anthropogenic sources, microbial metabolism - Biodegradable- Mobility influenced by both organic acid and arsono functional groups
Monomethylarsonic acid (MMA) Agricultural runoff, microbial methylation - Generally more mobile than inorganic arsenic in soils
Dimethylarsinic acid (DMA) Agricultural runoff, microbial methylation - Generally more mobile than inorganic arsenic in soils

Mechanisms of Arsenic Methylation and Demethylation in Biogeochemical Cycles

Arsenic methylation and demethylation are critical microbial processes in the global arsenic biogeochemical cycle, altering the toxicity and mobility of arsenic compounds. mdpi.comfrontiersin.org

Arsenic Methylation is the biological conversion of inorganic arsenic into methylated organic forms. Historically considered a detoxification process, it is now understood that some methylated intermediates, particularly those in the trivalent state, can be more toxic than inorganic arsenic. researchgate.netnih.gov The process generally follows a pathway of reduction and oxidative methylation. researchgate.net Inorganic arsenate (As(V)) is first reduced to arsenite (As(III)). Arsenite is then methylated to form monomethylarsonic acid (MAsV), which can be further reduced to monomethylarsonous acid (MAsIII). A second methylation step converts MAsIII to dimethylarsinic acid (DMAsV). nih.gov

The key enzyme responsible for this process in many organisms, from microbes to mammals, is the As(III) S-adenosylmethionine methyltransferase (ArsM in microbes, AS3MT in animals). frontiersin.org This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to trivalent arsenic. researchgate.net

Demethylation , the reverse process, involves the cleavage of the carbon-arsenic (C-As) bond in methylated arsenicals, converting them back to inorganic arsenic. This process is also microbially mediated. For instance, the enzyme ArsI is known to cleave the C-As bond in trivalent methylated arsenicals like MAs(III), producing inorganic arsenite. frontiersin.org

The degradation of this compound represents a specific demethylation-like process, although it involves cleavage of a C-As bond with an acetic acid group rather than a simple methyl group. The bacterium strain ASV2 demonstrates the ability to break this bond, utilizing the organic part of the molecule for growth and releasing the arsenic as inorganic arsenate. microbiologyresearch.org Cell-free experiments were unsuccessful, but studies with whole, resting cells showed that the C-As bond cleavage activity was inducible by the presence of this compound. microbiologyresearch.org Interestingly, the cells metabolizing this compound also showed high levels of an inducible arsenite-oxidizing activity, suggesting that the initial product of the C-As bond cleavage might be arsenite (As(III)), which is then rapidly oxidized to arsenate (As(V)). microbiologyresearch.org

The following table outlines the key processes and enzymes involved in arsenic methylation and demethylation.

Table 2: Key Processes in Arsenic Biotransformation

Process Description Key Enzymes/Mechanisms Reactants/Products Example

| Methylation | Addition of methyl groups to inorganic arsenic. | - ArsM / AS3MT

  • Uses S-adenosylmethionine (SAM) as a methyl donor. | As(III) → MAs(V) → DMAs(V) | | Demethylation | Cleavage of the carbon-arsenic bond in methylated arsenicals. | - ArsI (cleaves C-As bond in MAs(III)) | MAs(III) → As(III) | | Degradation of this compound | Cleavage of the carbon-arsenic bond in this compound. | - Inducible enzyme system in specific bacteria (e.g., strain ASV2). | this compound → Acetate (B1210297) + As(III) (likely) → As(V) |

  • Theoretical and Computational Studies of Arsonoacetic Acid

    Density Functional Theory (DFT) Calculations for Molecular Properties

    Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. conicet.gov.ar It has become a primary tool for predicting the molecular properties of compounds like arsonoacetic acid due to its balance of accuracy and computational cost. conicet.gov.ar DFT calculations are particularly useful for predicting reactivity indicators such as pKa, which are crucial for understanding the behavior of arsonic acids in various environments. mdpi.com

    The acidity of arsonic acids, represented by their pKa values, is a critical parameter that influences their solubility, lipophilicity, and membrane permeability. mdpi.comwiley-vch.de Accurate pKa prediction is challenging but essential for assessing the environmental and health impact of these compounds. mdpi.comwikipedia.org A comparative study evaluated several DFT-based models for predicting the pKa values of a series of 35 arsonic acids. rsc.org The goal of such studies is to develop reliable computational methods that can rapidly and accurately predict these values, aiding in the design of strategies for capturing arsenic-based pollutants. rsc.org The ionization state of arsonic acids significantly affects their chemical properties and, consequently, their environmental and health risks. mdpi.comwiley-vch.de

    One DFT-based approach to pKa prediction involves correlating the experimental pKa with the maximum surface electrostatic potential (Vs,max) on the acidic hydrogen atoms. mdpi.comias.ac.in The electrostatic potential is the energy of interaction between a positive point charge and the nuclei and electrons of a molecule, providing a guide to its reactivity. researchgate.netsemanticscholar.org Regions with positive potential (often colored blue on an ESP map) are electron-deficient and susceptible to nucleophilic attack, while negative regions (colored red) are electron-rich and prone to electrophilic attack. researchgate.netmuni.cz The Vs,max value near an acidic hydrogen is expected to correlate with its acidity; a more positive value suggests a stronger acid. researchgate.net

    However, for arsonic acids, the correlation between Vs,max and experimental pKa values was found to be weak. mdpi.comrsc.org This method yielded a mean absolute error (MAE) of 0.25 pKa units and a low coefficient of determination (R²) not exceeding 0.60. rsc.org The limitation of the Vs,max approach is that it only considers the electrostatic character of the molecule. mdpi.comwiley-vch.de It fails to fully capture other critical factors that influence pKa, such as molecular structure, solvation effects, resonance, and the local atomic environment. mdpi.comwiley-vch.de

    Partial atomic charges are fundamental parameters for modeling the reactivity and physicochemical properties of molecules. An alternative DFT-based model for pKa prediction involves calculating the atomic charges on the oxygen atoms of the conjugate arsonate base. mdpi.comrsc.org This approach adapts a method previously used for carboxylic acids, where the average of the atomic charges of the three oxygen atoms in the anionic state is correlated with the pKa. rsc.org

    This atomic charge-based model proved to be the most accurate among the DFT methods tested for arsonic acids. mdpi.comwiley-vch.de It yielded high coefficients of determination (R²) of 0.9654 for the monoanionic state and 0.9827 for the bisanionic state, demonstrating a strong predictive capability. rsc.org The success of this model indicates that the distribution of charge on the conjugate base is a highly effective descriptor for predicting the acidity of arsonic acids. mdpi.comrsc.org

    Electrostatic Potential Analysis (Vs,max)

    Machine Learning Approaches in Predicting Chemical Properties

    Machine learning (ML) offers an alternative to traditional computational models for predicting chemical properties. mdpi.com For arsonic acids, a support vector machine (SVM)-based ML model was developed and tested for pKa prediction. rsc.orgias.ac.in The model utilized over 4,000 molecular descriptors categorized into 22 classes. rsc.org

    The ML approach demonstrated strong predictive performance, although it was slightly less accurate than the best DFT-based model (the atomic charge model). rsc.orgias.ac.in After optimizing the descriptor combinations, the highest R² value obtained with the SVM model was 0.67, with a Mean Absolute Error (MAE) of 0.48. rsc.org Despite being tested on a relatively small dataset of 35 molecules, the results suggest that ML-based approaches have significant potential for application across broader chemical spaces where large datasets are available. mdpi.comwiley-vch.dersc.org

    Comparison of pKa Prediction Model Performance for Arsonic Acids
    Prediction MethodModel TypeKey ParameterCoefficient of Determination (R²)Mean Absolute Error (MAE)Reference
    Electrostatic Potential (Vs,max)DFT-BasedMax. electrostatic potential on acidic H~0.600.25 rsc.org
    Atomic Charge ModelDFT-BasedAvg. charge on O atoms of conjugate base0.965 (monoanionic), 0.983 (bisanionic)N/A rsc.org
    Machine Learning (SVM)ML-Based~4000 molecular descriptors0.670.48 rsc.org

    Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

    The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wiley-vch.dewikipedia.orgias.ac.in This analysis partitions a molecule into atomic basins and identifies critical points in the electron density field where the gradient is zero. wiley-vch.deias.ac.in A bond critical point (BCP) found between two nuclei, connected by a line of maximum density known as a bond path, is a universal indicator of a chemical interaction. wiley-vch.de

    The properties at the BCP, such as the value of the electron density (ρ), its Laplacian (∇²ρ), and the energy density, are used to characterize the nature and strength of the bond. researchgate.net For instance, the sign of the Laplacian of the electron density (∇²ρ) helps distinguish between shared-shell (covalent) interactions, where ∇²ρ < 0, and closed-shell (ionic, van der Waals, or hydrogen bond) interactions, where ∇²ρ > 0. QTAIM is widely applied to analyze both covalent and non-covalent interactions in a variety of molecular systems. ias.ac.in While computational studies on this compound have been performed, a detailed QTAIM analysis characterizing its specific bonding interactions was not available in the reviewed literature.

    Studies of Pnictogen Bonding Interactions Involving this compound Derivatives

    A pnictogen bond is a noncovalent interaction that occurs between an electrophilic region on a covalently bound pnictogen atom (Group 15 elements like nitrogen, phosphorus, arsenic) and a nucleophilic region in another molecule or within the same molecule. mdpi.comrsc.org Arsenic-centered pnictogen bonds, also known as arsenic bonds, are a specific type of this interaction. mdpi.com These interactions play a significant role in various fields, including crystal engineering and supramolecular chemistry. mdpi.com

    Computational Modeling of Reaction Mechanisms and Transition States

    The computational modeling of reaction mechanisms and the characterization of transition states provide profound insights into the chemical reactivity of a molecule. Through methods like Density Functional Theory (DFT), it is possible to map out the energetic landscape of a reaction pathway, identifying the low-energy routes from reactants to products and the high-energy transition states that must be overcome. umich.edu This approach allows for the elucidation of reaction mechanisms at a molecular level, which can be challenging to determine through experimental means alone.

    Currently, there is a notable absence of published computational studies that specifically model the reaction mechanisms and transition states of this compound. Research in this specific area is required to fully understand the interplay between the arsono- and the carboxylic acid functional groups and how this influences the molecule's reactivity.

    However, valuable inferences can be drawn from theoretical studies on structurally analogous compounds, namely other organoarsenicals and substituted carboxylic acids. Computational investigations into these related molecules can help predict the likely behavior of this compound in various chemical transformations.

    Recent DFT calculations have explored the reaction energy profiles for several arsenicals with biologically relevant functional groups, such as thiols, alcohols, and amines. nih.govacs.orgacs.orgnih.gov One such study investigated the reactions of monomethylarsenous acid (MMA(III)), a compound structurally similar to the arsono- portion of this compound, with methanethiol, methanol, and methylamine. nih.govacs.org The calculated transition state energy barriers from this research offer a glimpse into the kinetic feasibility of nucleophilic substitution reactions at the arsenic center. nih.govacs.org

    These computational models identified the transition states for these reactions, which involve a proton transfer mechanism occurring concurrently with the departure of a leaving group. acs.org The energy barriers calculated for these processes provide a quantitative measure of the reaction's kinetic difficulty. nih.govacs.org

    Below is a data table summarizing the calculated transition state energy barriers for the reaction of selected arsenicals with methanethiol, methanol, and methylamine. These values illustrate the energy required to reach the transition state for the substitution of a hydroxyl group on the arsenical by the respective nucleophile.

    ArsenicalReactantTransition State Energy Barrier (kcal/mol)
    MMA(III)Methanethiol25.4
    ArseniteMethanethiol27.7
    MMA(III)Methanol28.8
    ArseniteMethanol34.0
    MMA(III)Methylamine35.1
    ArseniteMethylamine25.1

    This table is based on data from a DFT study on the reaction of various arsenicals. The values represent the calculated energy barrier for the substitution of a hydroxyl group. nih.govacs.org

    The data suggests that reactions at the arsenic center, particularly with soft nucleophiles like thiols, have activation barriers that are computationally accessible. nih.gov For this compound, it can be hypothesized that similar nucleophilic substitution reactions at the arsenic atom would proceed through comparable transition states, although the presence of the adjacent carboxylic acid group would undoubtedly influence the electronic environment and thus the precise energy barriers.

    On the other hand, the carboxylic acid moiety of this compound would be expected to undergo reactions typical of its class, such as esterification or amidation. Theoretical studies on the reactions of other carboxylic acids have shown that direct nucleophilic acyl substitution is often challenging due to the poor leaving group nature of the hydroxyl group. mdpi.com Computational models of such reactions typically show that the reactivity is enhanced by protonating the carbonyl group or by converting the hydroxyl into a better leaving group.

    A comprehensive computational study of this compound would involve modeling the transition states for reactions at both the arsono- and the carboxylic acid centers. This would include identifying the geometries of the transition state structures, calculating the activation energy barriers, and performing intrinsic reaction coordinate (IRC) calculations to confirm that the identified transition states connect the reactants and products along the reaction pathway. Such studies would be invaluable for predicting the chemical behavior of this compound and for designing new synthetic routes or understanding its mode of action in various chemical systems.

    Advanced Analytical Methodologies for Arsonoacetic Acid Research

    Chromatographic Techniques for Separation and Quantification

    Chromatography is a fundamental technique for the separation and purification of components within a mixture. nih.govijpsjournal.com For arsonoacetic acid and other organoarsenicals, the most powerful approaches involve coupling high-performance liquid chromatography (HPLC) or ion chromatography (IC) with highly sensitive detectors. These methods separate arsenic compounds based on their distinct physicochemical properties, such as polarity and ionic charge. nih.goviipseries.org

    High-performance liquid chromatography, particularly in a reversed-phase or ion-exchange mode, is widely used for the speciation of arsenic compounds. iipseries.orgshimadzu.com Ion chromatography (IC) is especially effective for separating ionic arsenic species, including the anionic this compound. iipseries.orgscirp.org The separation is typically achieved using an anion-exchange column. nih.gov The choice of mobile phase is critical for achieving good resolution. Gradient elution using eluents such as ammonium (B1175870) carbonate or ammonium phosphate (B84403) at a controlled pH can effectively separate a range of arsenic species, including arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), within a short analysis time. nih.govnih.govnih.gov

    For quantification, the chromatograph is often coupled with an inductively coupled plasma mass spectrometer (ICP-MS). scirp.orgthermofisher.com HPLC-ICP-MS is a premier technique for arsenic speciation analysis due to its exceptional sensitivity and elemental specificity. nih.govthermofisher.comjfda-online.com This hyphenated technique allows for the detection of arsenic species at sub-parts-per-billion (ng/mL) levels. nih.govnih.gov The detection limits for various arsenic species using IC-ICP-MS are often in the range of 0.002 to 0.4 µg/L. nih.govnih.govnih.gov

    Table 1: Example Chromatographic Conditions for Arsenic Speciation

    ParameterCondition 1Condition 2Condition 3
    Chromatography Type Anion-Exchange HPLC nih.govAnion-Exchange IC nih.govAnion-Exchange IC nih.gov
    Column Hamilton PRP-X100 nih.govAgilent G3154A/101 nih.govNot Specified
    Mobile Phase/Eluent Gradient of (NH₄)₂CO₃, Na₂EDTA, Methanol (pH 9.0) nih.gov7.5 mM (NH₄)₂HPO₄ (pH 7.9) nih.govGradient of (NH₄)₂CO₃ and Methanol (pH 9) nih.gov
    Detection ICP-MS nih.govICP-MS nih.govICP-DRC-MS nih.gov
    Analysis Time < 15 minutes jfda-online.com< 9 minutes nih.gov< 12 minutes nih.gov
    Example Analytes As(III), As(V), MMA, DMA, AsB nih.govAs(III), As(V), DMA, MMA nih.govAs(III), As(V), MMA, DMA, AsB nih.gov

    Mass Spectrometry for Speciation and Metabolomic Profiling

    Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing crucial information on its molecular weight and structure. When coupled with a separation technique like HPLC, it enables robust speciation and can be used for metabolomic profiling to understand the biotransformation of the compound. nih.govnih.gov In a typical HPLC-ICP-MS setup, the mass spectrometer acts as a highly sensitive, element-specific detector for arsenic, allowing for precise quantification of known species. nih.govthermofisher.com

    Beyond simple quantification, mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is used to identify unknown arsenic metabolites. nih.gov Metabolomics studies investigate the global metabolic profile of a biological system in response to a stimulus, such as exposure to an arsenic compound. nih.govnih.govresearchgate.net These studies often use high-resolution mass spectrometry to detect a wide range of metabolites simultaneously. researchgate.net By comparing the metabolomes of control and arsenic-exposed groups, researchers can identify novel arsenic metabolites and pinpoint metabolic pathways affected by the exposure, such as lipid and amino acid metabolism. nih.govresearchgate.netresearchgate.net

    Identification of Putative Compounds based on Fragmentation Patterns

    A key strength of mass spectrometry is its ability to fragment molecules and produce a characteristic pattern of fragment ions, which serves as a molecular fingerprint. savemyexams.com The analysis of these fragmentation patterns is a cornerstone for the structural elucidation of unknown compounds, including metabolites of this compound. In a mass spectrometer, after the parent molecule is ionized to form a molecular ion (M+), it can break down into smaller, charged fragments. savemyexams.comlibretexts.org The specific bonds that break are influenced by the molecule's structure.

    For a carboxylic acid like this compound, characteristic fragmentation patterns would be expected. Cleavage of bonds adjacent to the carbonyl group is common, potentially leading to the loss of specific neutral molecules or radicals. libretexts.org For example, in simple carboxylic acids, prominent peaks corresponding to the loss of -OH (mass 17) or -COOH (mass 45) are often observed. libretexts.org While a specific fragmentation library for this compound is not widely published, its pattern can be predicted based on the known behavior of carboxylic acids and organoarsenic compounds. The fragmentation process can be modeled as a stochastic process, generating a fragmentation graph where nodes represent possible ion fragments. researchgate.net By analyzing the mass-to-charge (m/z) ratio of these fragments, a putative structure for a metabolite can be proposed. This approach has been successfully used to identify unknown arsenosugars and other arsenic compounds in complex samples. nih.gov

    Table 2: Common Fragment Losses in Mass Spectrometry of Organic Acids

    Lost FragmentMass (Da)Associated Functional Group/StructureReference
    H₂O 18From alcohols, or rearrangement in acids savemyexams.comlibretexts.org
    CO 28From aldehydes, ketones, carboxylic acids savemyexams.com
    CHO 29From aldehydes libretexts.org
    CO₂ 44From carboxylic acids savemyexams.com
    COOH 45Carboxyl group from carboxylic acids libretexts.orgyoutube.com

    Element-Specific X-ray Absorption Spectroscopy for Arsenic Speciation

    X-ray Absorption Spectroscopy (XAS) is a powerful, synchrotron-based technique that provides element-specific information about the chemical and physical state of an absorbing atom in situ, making it ideal for studying arsenic in complex solid-phase samples like soils or biological tissues. usgs.govgeoscienceworld.org The technique can be divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uq.edu.au

    XANES analysis focuses on the absorption edge itself, where the energy position is highly sensitive to the oxidation state of the arsenic atom. geoscienceworld.orguq.edu.au For instance, the absorption edge energy for As(V) is significantly higher than that for As(III). nih.govresearchgate.net This allows for the direct determination of the valence state of arsenic in a sample. uq.edu.au By fitting the sample's XANES spectrum with a linear combination of spectra from known arsenic standard compounds (like sodium arsenate or arsenopyrite), the relative proportions of different arsenic species can be quantified. uq.edu.augeoscienceworld.org This "fingerprinting" approach is a primary application of XANES for speciation. geoscienceworld.org

    EXAFS provides information about the local atomic environment around the central arsenic atom, including the identity of neighboring atoms, their distance, and their coordination number. geoscienceworld.orgacs.org This data is crucial for determining how this compound or its metabolites are bound within a matrix, for example, whether they are adsorbed onto mineral surfaces or complexed with biological molecules like proteins. geoscienceworld.org Together, XANES and EXAFS provide a comprehensive picture of arsenic speciation that is often unattainable with other methods. usgs.gov

    Table 3: Application of XAS Techniques to Arsenic Speciation

    TechniquePrimary Information ObtainedKey Application for Arsenic ResearchReference
    XANES Oxidation (valence) state, coordination geometryDetermining As(III)/As(V) ratios; identifying chemical form via fingerprinting geoscienceworld.orguq.edu.aunih.gov
    EXAFS Interatomic distances, coordination numbers, neighboring atom identityCharacterizing the local bonding environment (e.g., As-O, As-S, As-C bonds) geoscienceworld.orgacs.org

    Electrochemical Methods for Reactivity and Transformation Monitoring

    Electrochemical methods, which measure potential, current, or charge, offer a sensitive and often cost-effective means to study the redox chemistry of arsenic compounds and monitor their transformations. researchgate.netdepauw.edu Techniques like voltammetry can provide valuable insights into the reactivity of this compound. rsc.orgfrontiersin.org

    Anodic stripping voltammetry (ASV) is a particularly powerful technique for determining trace concentrations of inorganic arsenic. cmu.ac.th In this method, arsenic is preconcentrated onto the surface of a working electrode (often gold) before being "stripped" off by scanning the potential, which generates a current signal proportional to its concentration. cmu.ac.th While primarily used for inorganic arsenic, modifications to the procedure can allow for the detection of different arsenic species. rsc.org

    Cyclic voltammetry (CV) is another valuable technique used to probe the oxidation and reduction potentials of electroactive species. arizona.edunih.gov By cycling the potential applied to an electrode and measuring the resulting current, a voltammogram is produced that reveals information about the redox processes. nih.gov For this compound, CV could be used to determine its oxidation potential, providing a measure of its susceptibility to oxidative transformation. The technique can also monitor reactions; for example, a shift in the oxidation potential of arsenic in the presence of a complexing agent, such as a thiol-containing molecule, can confirm the formation of an arsenic-thiol complex. arizona.edu These methods are useful for monitoring the transformation of arsenic species, such as the reduction of As(V) to As(III), under various chemical conditions.

    Biochemical Interactions and Enzymatic Studies Mechanistic Focus

    Enzymatic Inhibition Studies and Mechanism of Action

    Arsonoacetic acid has been a subject of interest in enzymatic inhibition studies, particularly concerning enzymes that interact with phosphate-containing substrates. Its structural similarity to natural substrates allows it to act as a competitive or non-competitive inhibitor, providing valuable insights into enzyme mechanisms. chemguide.co.ukbritannica.com

    Inhibition can occur when a molecule, similar in shape to the enzyme's substrate, binds to the active site but does not undergo a reaction. chemguide.co.uk This prevents the actual substrate from binding. This type of inhibition is often competitive, as the inhibitor and substrate vie for the same site. chemguide.co.uklibretexts.org The effectiveness of such an inhibitor can be overcome by increasing the substrate concentration. chemguide.co.uklibretexts.org

    Conversely, non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. chemguide.co.uknih.gov This binding alters the enzyme's three-dimensional structure, which in turn affects the active site's ability to bind to the substrate and catalyze the reaction. nih.govchesci.com In this scenario, increasing the substrate concentration does not overcome the inhibitor's effect. libretexts.orgnih.gov

    Interaction of this compound with Enzymes and Proteins

    The interaction of this compound with enzymes and proteins is largely dictated by its chemical structure. The presence of both a carboxyl group and an arsono group allows for a variety of interactions with the amino acid residues that constitute the active or allosteric sites of proteins. britannica.comopenstax.org

    Studies have shown that this compound can replace pyrophosphate in the pyrophosphorolysis of RNA catalyzed by Escherichia coli DNA-directed RNA polymerase. nih.govscispace.com This reaction, which is the reverse of RNA synthesis, normally breaks down RNA to yield nucleoside triphosphates. nih.govresearchgate.netresearchgate.net When this compound participates, the products are nucleoside 5'-phosphates, effectively giving the polymerase an artificial exonuclease activity. nih.govscispace.com This is attributed to the instability of the initial product, an analogue of a nucleoside triphosphate. nih.govresearchgate.netresearchgate.net

    The specificity of pyrophosphate recognition by the enzyme involves two sites, designated beta and gamma, which bind the respective phosphate (B84403) groups of pyrophosphate. nih.govscispace.comresearchgate.net The gamma site can accommodate the -AsO3H2 group of this compound, though less effectively than a phosphate group. nih.govscispace.com The beta site, however, can accept both -AsO3H2 and -CO2H groups. nih.govscispace.comresearchgate.net It has been proposed that the partial transfer of a Mg2+ ion from the attacking pyrophosphate (or its analogue) to the phosphate of the RNA's internucleotide bond enhances the reaction. nih.govresearchgate.net

    Arsenate-Phosphate Analogy in Biochemical Pathways

    The chemical similarity between arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) is a well-established principle in biochemistry. nih.gov This analogy allows arsenate and its organic derivatives, like this compound, to participate in, and often disrupt, biochemical pathways that are dependent on phosphate. nih.govresearchgate.net Arsenate can enter cells via phosphate transporters and be recognized by enzymes that normally utilize phosphate. nih.govoatext.com

    This substitution can lead to the formation of unstable arsenate esters and anhydrides, which hydrolyze rapidly. researchgate.netwjgnet.com For example, in glycolysis, the substitution of arsenate for phosphate leads to the formation of an unstable intermediate that breaks down, uncoupling a key energy-yielding step. wjgnet.com

    Mechanism of Pyrophosphate Replacement in RNA Synthesis

    As detailed in section 9.2, this compound can act as a pyrophosphate analogue in the reverse reaction of RNA synthesis catalyzed by RNA polymerase. nih.govscispace.comnih.gov The enzyme, in its ternary complex with DNA and the newly synthesized RNA, can catalyze the breakdown of the RNA strand. nih.govresearchgate.netresearchgate.net

    The standard reaction is: (RNA)n+1 + PPi ⇌ NTP + (RNA)n

    Where (RNA)n is the RNA polymer of n nucleotides, PPi is pyrophosphate, and NTP is a nucleoside triphosphate. nih.govscispace.com

    When this compound (H₂O₃As-CH₂-CO₂H) replaces pyrophosphate, it attacks the terminal nucleotide of the RNA chain. nih.govscispace.com The presumed initial product is a highly unstable nucleoside 5'-triphosphate analogue, which rapidly hydrolyzes to yield a nucleoside 5'-monophosphate (NMP). nih.govnih.gov

    The proposed mechanism endows the RNA polymerase with an artificial exonuclease activity, a phenomenon also observed with other pyrophosphate analogues like phosphonoacetic acid. nih.govresearchgate.netresearchgate.net

    Enzyme Specificity and Oxyanion Promiscuity Investigations

    The ability of enzymes to distinguish between structurally similar molecules like phosphate and arsenate is a measure of their chemical specificity. researchgate.netwikipedia.org While many enzymes are highly specific, some exhibit "promiscuity," meaning they can bind to and catalyze reactions with alternative substrates, albeit often with lower efficiency. wikipedia.orgactascientific.comnih.gov

    The interaction of this compound with RNA polymerase is a clear example of oxyanion promiscuity. researchgate.net The enzyme's active site, designed for pyrophosphate, can accommodate this compound, demonstrating a degree of flexibility. nih.govscispace.com This promiscuity is a key area of research in understanding enzyme evolution and the potential for alternative biochemistries. researchgate.netwikipedia.org

    Studies on the specificity of pyrophosphate recognition in RNA polymerase have illuminated the roles of the beta and gamma binding sites. nih.govscispace.comresearchgate.net The differential acceptance of the arsono and carboxyl groups of this compound provides insight into the chemical and steric constraints of these sites. nih.govscispace.com

    Pyrophosphate AnalogueGroup at γ-positionGroup at β-positionActivity in Pyrophosphorolysis
    Pyrophosphate-PO₃H₂-PO₃H₂High
    This compound -AsO₃H₂-CO₂HModerate
    Phosphonoacetic Acid-PO₃H₂-CO₂HModerate
    Methylenebis(arsonic acid)-AsO₃H₂-AsO₃H₂Low

    This table is a simplified representation based on the findings from studies on RNA polymerase. nih.govscispace.com

    Studies on Diffusion in Biological Porous Media Using this compound as a Probe

    The movement of molecules through complex biological environments, such as the extracellular matrix or cytoplasm, can be modeled as diffusion through a porous medium. ipgp.frcsic.es These environments are characterized by geometric constraints and potential chemical interactions that can affect the diffusion rate of a molecule. csic.esfrontiersin.org

    This compound, with its defined size and chemical properties, can be utilized as a probe to study these diffusion processes. By monitoring its movement, researchers can gain insights into the tortuosity and effective porosity of biological media. arxiv.orgmdpi.com The interactions of the arsono and carboxyl groups with the components of the porous medium can also provide information about the chemical nature of the diffusion pathways.

    The study of how particles diffuse and are captured in porous media is relevant to understanding various biological and electronic processes. mdpi.com Models for these phenomena often consider factors like the geometry of the pores and the distribution of binding sites or "traps". mdpi.com While specific studies using this compound as a diffusion probe were not identified in the provided search results, its properties make it a suitable candidate for such investigations in future research.

    Arsonoacetic Acid in Nanomaterial Functionalization

    Synthesis of Arsonoacetic Acid-Functionalized Nanoparticles (e.g., Iron Oxide Nanoparticles)

    The creation of this compound-functionalized nanoparticles typically involves a multi-step process. First, the core nanoparticles, such as iron oxide nanoparticles (IONPs), are synthesized. A common and effective method for producing IONPs is co-precipitation. mdpi.com This technique involves the chemical precipitation of iron salts (a mixture of Fe²⁺ and Fe³⁺) in an aqueous solution by adding a base, leading to the formation of magnetite (Fe₃O₄) nanoparticles. mdpi.com

    Following the synthesis of the core nanoparticles, surface functionalization is performed. This can be achieved through a post-synthesis modification (or two-step) procedure where the pre-formed nanoparticles are introduced to a solution containing the ligand. mdpi.com For this compound functionalization, the synthesized iron oxide nanoparticles are dispersed in a suitable solvent and mixed with an this compound solution. The arsonic acid group (–AsO(OH)₂) of the molecule readily reacts with the metal oxide surface, forming a stable covalent bond. This process results in well-dispersed nanoparticles with a surface coating of this compound. researchgate.net The choice of synthesis parameters is crucial for achieving monodispersed, stable nanoparticles. mdpi.com

    Table 1: Typical Synthesis Parameters for this compound-Functionalized Iron Oxide Nanoparticles

    Parameter Description
    Nanoparticle Synthesis Method Co-precipitation of Fe²⁺ and Fe³⁺ salts with a base (e.g., ammonium (B1175870) hydroxide) in an aqueous medium. mdpi.comnih.gov
    Functionalization Method Post-synthesis modification where pre-formed IONPs are incubated with an this compound solution. mdpi.com
    Solvent Typically aqueous solutions or buffered systems to ensure nanoparticle dispersion and ligand solubility.
    Reaction Conditions The mixture is often stirred at room temperature for several hours to ensure complete surface coverage. nih.gov

    | Purification | Functionalized nanoparticles are separated from excess unbound ligands via centrifugation or dialysis. nih.gov |

    Investigation of this compound Anchoring Mechanisms on Nanoparticle Surfaces

    The effectiveness of this compound as a surface ligand is due to its arsonic acid group, which acts as a robust anchor to metal oxide surfaces. nih.gov Research comparing arsonic acid with other common anchor groups, such as carboxylic acids and catechols, has shown that the arsonic acid group provides superior affinity and long-term stability under various pH conditions for iron oxide nanoparticles. nih.gov The anchoring mechanism involves the formation of strong, covalent Fe-O-As bonds at the nanoparticle surface.

    The successful attachment of this compound to nanoparticle surfaces is confirmed using various spectroscopic techniques, primarily Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS).

    Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present on the nanoparticle surface. mdpi.com The FTIR spectrum of bare iron oxide nanoparticles shows a characteristic absorption band around 550 cm⁻¹ corresponding to the Fe-O stretching vibration. researchgate.net After functionalization, new peaks corresponding to the this compound molecule appear, confirming its presence. The interaction with the surface can cause shifts in the positions of these bands, providing evidence of the binding mechanism. mdpi.com

    X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information. Analysis of functionalized nanoparticles reveals the presence of arsenic (As) on the surface, which is absent in the unfunctionalized nanoparticles. High-resolution XPS scans of the Fe 2p, O 1s, and As 3d regions provide detailed information about the chemical bonding environment. The binding energies of the Fe 2p peaks confirm the oxidation states of iron (Fe²⁺ and Fe³⁺) in magnetite, while the As 3d spectrum confirms the oxidation state of the arsenic in the anchoring group. princeton.eduresearchgate.net The formation of Fe-O-As bonds is inferred from shifts in the O 1s and Fe 2p spectra. researchgate.net

    Table 2: Spectroscopic Evidence for this compound Anchoring on Iron Oxide Surfaces

    Technique Peak / Binding Energy Assignment Reference
    FTIR ~550 cm⁻¹ Fe-O stretching vibration in magnetite researchgate.net
    FTIR ~800-900 cm⁻¹ As-O stretching, indicative of the arsonic acid group
    FTIR ~1700 cm⁻¹ C=O stretching from the carboxylic acid group osti.gov
    XPS ~711 eV & ~713 eV Fe 2p₃/₂ peaks for Fe²⁺ and Fe³⁺ in Fe₃O₄ researchgate.netaps.org
    XPS ~530 eV O 1s peak associated with the metal oxide lattice (Fe-O) researchgate.net

    | XPS | ~45 eV | As 3d peak, confirming the presence and binding state of arsenic | princeton.edu |

    Redox Behavior and Speciation Changes of this compound on Nanomaterial Interfaces

    The interface between this compound and a nanomaterial is not static; it can be a site of dynamic redox activity. Iron oxide nanoparticles, particularly magnetite (Fe₃O₄), contain both Fe²⁺ and Fe³⁺ ions, making their surface redox-active. aps.org This can lead to changes in the speciation of the arsenic atom in the this compound anchor group.

    This compound contains arsenic in the pentavalent state, As(V). While As(V) is generally stable, the redox-active surface of an iron oxide nanoparticle can facilitate its reduction. princeton.edu Studies on the interaction of various arsenic species with iron-based nanoparticles have shown that redox transformations are mediated by the surface. princeton.edu For instance, research using nanoscale zerovalent iron (nZVI) demonstrated that As(III) can be both oxidized to As(V) and reduced to elemental arsenic, As(0), at the nanoparticle interface. princeton.edu These studies revealed a layered structure of arsenic species, with As(V) predominantly at the outer surface, As(III) within the oxide shell, and As(0) near the iron core. princeton.edu

    While this compound provides an initial surface of As(V), interactions with Fe²⁺ sites on the magnetite surface could potentially lead to a partial reduction to As(III). This redox behavior is highly dependent on environmental conditions such as pH and the presence of other redox-active species. The ability to exist in multiple oxidation states at the interface is a critical characteristic that can influence the nanoparticle's subsequent reactivity and behavior in various applications. X-ray photoelectron spectroscopy (XPS) is the primary tool for identifying these speciation changes, as the binding energy of the As 3d electrons is distinct for each oxidation state.

    Table 3: XPS Binding Energies for Different Arsenic Species on Iron Oxide Interfaces

    Arsenic Species As 3d Binding Energy (eV) Reference
    As(V) ~45.5 - 46.0 eV princeton.edu
    As(III) ~44.5 - 45.0 eV princeton.edu

    Table of Compounds

    Table 4: List of Chemical Compounds Mentioned

    Compound Name
    This compound
    Iron Oxide (Magnetite, Fe₃O₄)
    Catechol
    Carboxylic acid
    Ammonium hydroxide (B78521)

    Q & A

    Q. What are the key physicochemical properties of arsonoacetic acid critical for experimental design?

    Methodological Answer: Researchers should prioritize measuring melting point (152°C), molecular weight (183.98 g/mol), and aqueous solubility (2.174E+00 g/L at 25°C) during characterization. These parameters inform solvent selection, reaction conditions, and stability assessments. For example, solubility data (Table 1) guides buffer preparation for biological assays .

    Table 1: Solubility Data for this compound

    Solubility (Moles/L)Temperature (°C)Evaluation Code
    4.000E+0218F300

    Q. How can this compound be synthesized and purified for laboratory use?

    Methodological Answer: A common synthesis route involves arsenic trioxide reacting with acetic acid derivatives under controlled pH. Post-synthesis, purification via recrystallization (using ethanol-water mixtures) and validation through nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy are essential. Ensure adherence to IUPAC nomenclature (e.g., verifying the PIN "this compound") to avoid structural misassignment .

    Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

    Methodological Answer: Use a combination of 1^1H-NMR for proton environments near the arsenic moiety, Fourier-transform infrared spectroscopy (FT-IR) to identify As=O and carboxylic acid groups, and X-ray crystallography for definitive bond-length confirmation. Cross-validate results with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

    Advanced Research Questions

    Q. How should researchers address contradictions in reported solubility data for this compound across studies?

    Methodological Answer: Conduct controlled solubility trials under standardized conditions (e.g., pH 7.0, 25°C) and compare with historical data. Employ high-performance liquid chromatography (HPLC) to verify purity, as impurities can skew results. Statistical tools like Bland-Altman analysis help quantify variability between datasets .

    Q. What strategies validate the environmental impact of this compound in aqueous systems?

    Methodological Answer: Design ecotoxicity assays using Daphnia magna or algal models to assess LC50_{50} values. Couple these with advanced mass spectrometry (e.g., LC-MS/MS) to track degradation products and arsenic speciation. Reference IUPAC guidelines to ensure compliance with hazard assessment protocols .

    Q. How can computational models predict this compound’s reactivity in novel synthetic pathways?

    Methodological Answer: Apply density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Validate predictions with small-scale kinetic experiments, monitoring intermediates via time-resolved spectroscopy. Cross-reference results with databases like CRC Handbook of Aqueous Solubility for thermodynamic consistency .

    Q. What methodologies resolve ambiguities in this compound’s interaction with amino acids?

    Methodological Answer: Use isothermal titration calorimetry (ITC) to quantify binding affinities with cysteine or histidine residues. Supplement with molecular dynamics simulations to map interaction sites. Control for pH-dependent arsenic redox behavior, which may alter binding kinetics .

    Methodological Frameworks for Data Analysis

    How to design a research question that balances specificity and analytical depth for this compound studies?

    Methodological Answer: Formulate hypotheses using the PICOT framework (Population, Intervention, Comparison, Outcome, Time). For example: "How does pH (Intervention) influence the hydrolysis rate (Outcome) of this compound (Population) compared to chloroacetic acid (Comparison) over 24 hours (Time)?" Refine via pilot studies to ensure feasibility .

    Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

    Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use bootstrapping to estimate confidence intervals for EC50_{50} values. For multivariate data, principal component analysis (PCA) identifies hidden variables affecting toxicity .

    Tables for Critical Data Comparison

    Q. Table 2: Key Properties of this compound vs. Analogues

    PropertyThis compoundChloroacetic Acid
    Melting Point (°C)15263
    Aqueous Solubility (g/L)2.17485.3
    pKa (Carboxylic Group)~2.82.87

    Q. Table 3: Recommended Analytical Techniques

    TechniqueApplicationLimitations
    FT-IRFunctional group identificationLimited to bulk samples
    LC-MS/MSTrace degradation product detectionHigh cost per analysis
    DFT SimulationsReactivity predictionComputationally intensive

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Arsonoacetic acid
    Reactant of Route 2
    Arsonoacetic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.